Cas no 2292123-03-4 ((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate))

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate) structure
2292123-03-4 structure
Product Name:(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)
Numéro CAS:2292123-03-4
Le MF:C52H82N6O11
Mégawatts:967.241095066071
CID:4762583
Update Time:2023-08-16

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate) Propriétés chimiques et physiques

Nom et identifiant

    • (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecah
    • (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)
    • Piscine à noyau: 1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45+,46+,47+,51+,52-/m1/s1
    • La clé Inchi: XOMVHDKAGAIFOU-ZJADFBSCSA-N
    • Sourire: O(C(CNC([C@H](C(C)C)N)=O)=O)[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)OCC3C=CC=CC=3)[C@]21C)OC(CNC([C@H](C(C)C)N)=O)=O)OC(CNC([C@H](C(C)C)N)=O)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 69
  • Nombre de liaisons rotatives: 25
  • Complexité: 1810
  • Le xlogp3: 6.5
  • Surface topologique des pôles: 271

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
1PlusChem
1P01LJMT-1mg
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl
2292123-03-4 ≥98%
1mg
$105.00 2024-05-24
1PlusChem
1P01LJMT-5mg
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl
2292123-03-4 ≥98%
5mg
$352.00 2024-05-24
1PlusChem
1P01LJMT-10mg
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl
2292123-03-4 ≥98%
10mg
$652.00 2024-05-24

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate) Littérature connexe

Fournisseurs recommandés
Yunnanjiuzhen
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Yunnanjiuzhen
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif